molecular formula C6H2BrClN2O4 B3065535 1-Bromo-2-chloro-3,5-dinitrobenzene CAS No. 51796-81-7

1-Bromo-2-chloro-3,5-dinitrobenzene

Cat. No.: B3065535
CAS No.: 51796-81-7
M. Wt: 281.45 g/mol
InChI Key: DWZNTFFZRWJFSU-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3,5-dinitrobenzene is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of polysubstituted benzenes like this compound involves a sequence of reactions. The order of these reactions is critical to the success of the overall scheme . For example, the synthesis could be based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .


Molecular Structure Analysis

The molecular formula of this compound is C6H3BrN2O4 . It has an average mass of 247.003 Da and a monoisotopic mass of 245.927612 Da .


Chemical Reactions Analysis

Nucleophilic aromatic substitution reactions are common for compounds like this compound . For instance, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .


Physical and Chemical Properties Analysis

This compound is slightly soluble in water . More detailed physical and chemical properties might require specific experimental measurements or computations.

Mechanism of Action

The mechanism of action for electrophilic aromatic substitution reactions involves two steps. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Handling 1-Bromo-2-chloro-3,5-dinitrobenzene requires caution. It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . It should be used only in a well-ventilated area and kept away from oxidizing agents . It’s also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

As an important organic intermediate, 1-Bromo-2-chloro-3,5-dinitrobenzene has potential applications in various fields such as agrochemical, pharmaceutical, and dyestuff . Future research could explore more efficient synthesis methods, novel applications, and safer handling procedures.

Properties

IUPAC Name

1-bromo-2-chloro-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZNTFFZRWJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336455
Record name 1-Bromo-2-chloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51796-81-7
Record name 1-Bromo-2-chloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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